
Sodium Metacresol Purple
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Overview
Description
Sodium Metacresol Purple (mCP), a sulfonphthalein derivative and sodium salt, is a pH-sensitive indicator with dual transition ranges. Its color shifts from red to yellow at pH 1.2–2.8 and yellow to purple at pH 7.4–9.0 . This unique property enables its use in diverse fields:
- Oceanography: Purified via high-performance liquid chromatography (HPLC), mCP provides accurate spectrophotometric seawater pH measurements across variable salinity and temperature conditions .
- Medical Diagnostics: It serves as a CO₂ detector in endotracheal tubes, transitioning from purple (low CO₂) to yellow (high CO₂) .
- Pharmaceuticals: mCP is a preservative in insulin formulations, though it can trigger allergic reactions in sensitive individuals .
- Analytical Chemistry: mCP forms ion-association complexes with compounds like sildenafil citrate for spectrophotometric quantification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of m-cresol purple involves a condensation reaction. The process begins with the stirring and heating of dried m-cresol and benzene methane sulfonic acid anhydride at temperatures between 100°C and 105°C. Phosphorus oxychloride and absolute zinc chloride are then added, and the mixture is stirred at a constant temperature for several hours. The reaction product is then refined by adding water, heating, and neutralizing with sodium carbonate and hydrochloric acid .
Industrial Production Methods: In industrial settings, the preparation of m-cresol purple sodium salt involves dissolving the compound in a sodium chloride solution. The pH of the solution is adjusted using hydrochloric acid or sodium hydroxide to achieve the desired pH range. This method ensures high purity and minimal impurities, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: m-Cresol Purple sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of m-cresol purple sodium salt produces bromocresol green, a dye used in DNA agarose gel electrophoresis .
Scientific Research Applications
Analytical Chemistry
Sodium Metacresol Purple serves as a reliable pH indicator in titrations, particularly effective between pH 7.6 and 9.2. Its ability to provide clear visual cues for pH changes makes it essential for various laboratory analyses.
Key Applications:
- Titration: Used to determine the endpoint in acid-base titrations.
- Staining: Effective in staining epithelial cells and proteins, enhancing visibility under microscopy .
Marine Chemistry
Recent studies highlight the significance of this compound in marine chemistry, particularly for accurate pH measurements in seawater and brines. The dye's characteristics have been extensively researched to ensure precise quantification in varying salinity and temperature conditions.
Case Studies:
- A study characterized purified this compound for spectrophotometric pH measurements in seawater, demonstrating its utility across a salinity range of 35 to 100 and temperatures from freezing to 25 °C. The work established calibration curves linking absorbance ratios to pH values, crucial for marine research .
- Another investigation focused on the purification of the dye using high-performance liquid chromatography (HPLC), ensuring that impurities do not affect measurement accuracy. This method has been validated for use in polar waters .
Environmental Monitoring
This compound is instrumental in environmental monitoring, particularly in assessing water quality and chemical equilibria in natural waters.
Applications:
- Acid-Base Equilibria: The dye facilitates the understanding of acid-base interactions within aquatic ecosystems, contributing to studies on ocean acidification and its ecological impacts .
- Brackish Water Studies: Characterization linked to primary pH standards has enabled accurate assessments of brackish water systems, expanding its application beyond traditional seawater studies .
Biological Research
In biological contexts, this compound is employed for various applications that require precise pH control or visualization.
Notable Uses:
- In cell biology, it is used to stain specific cell types or proteins, aiding in the study of cellular processes and structures .
- Its role as a tracking dye in DNA gel electrophoresis enhances the visualization of molecular biology experiments .
Data Summary Table
Mechanism of Action
m-Cresol Purple sodium salt acts as a pH indicator by undergoing a color change in response to pH variations. The compound exists in different ionic forms depending on the pH of the solution. At low pH, it appears red, while at high pH, it turns purple. This color change occurs due to the protonation and deprotonation of the compound’s functional groups, which alter its electronic structure and absorbance properties .
Comparison with Similar Compounds
The table below compares mCP with structurally related sulfonphthalein indicators and cresol derivatives, emphasizing pH ranges, applications, and stability:
Key Differentiators of mCP:
Dual pH Transition : Unlike single-range indicators (e.g., Bromothymol Blue), mCP’s dual transition allows versatility in acidic and basic environments .
Oceanographic Precision: mCP is uniquely validated for seawater pH measurement, with protocols to eliminate dye-source variability .
Enzymatic Assays : mCP’s rapid color shift in bicarbonate dehydration (e.g., carbonic anhydrase assays) outperforms slower-reacting dyes .
Research Findings and Limitations
- Purity Requirements : HPLC-purified mCP reduces impurities that skew spectrophotometric readings in seawater analysis .
- Allergenicity : mCP’s role in insulin allergies necessitates substitution with historic formulations (e.g., porcine insulin) or desensitization protocols .
- Non-Enzymatic Interference: In carbonic anhydrase assays, mCP’s spontaneous reaction with CO₂ mandates concurrent negative controls .
Biological Activity
Sodium Metacresol Purple (mCP) is a synthetic pH indicator widely used in various scientific applications, particularly in marine and environmental studies. This compound is known for its ability to change color in response to pH changes, making it a valuable tool for measuring acidity in different aqueous environments. This article examines the biological activity of this compound, focusing on its chemical properties, purification methods, and applications in biological and environmental research.
This compound is derived from meta-cresol and functions as an acid-base indicator. Its chemical structure allows it to exhibit different colors depending on the pH of the solution:
- Acidic conditions (pH < 6.0) : Yellow
- Neutral conditions (pH ~ 7.0) : Purple
- Basic conditions (pH > 8.0) : Blue
The transition between these colors occurs due to protonation and deprotonation of the phenolic groups in the molecule, which alters its light absorption properties.
Purification Techniques
Purification of mCP is crucial for accurate pH measurements, as impurities can significantly affect its performance. High-performance liquid chromatography (HPLC) is commonly used to purify mCP, ensuring that the indicator's physical and chemical characteristics are consistent across different studies.
Table 1: Purification Methods for this compound
Method | Description | Advantages |
---|---|---|
HPLC | Uses a chromatographic column to separate mCP from impurities | High purity, reproducibility |
Preconcentration | Evaporates solvents to concentrate mCP solutions | Efficient for small sample sizes |
Lyophilization | Freeze-drying technique for long-term storage | Preserves chemical integrity |
Biological Activity and Applications
This compound is primarily utilized in environmental studies to measure pH levels in seawater and other aquatic systems. Its biological activity can be inferred from its interactions with various biological processes:
- Marine Chemistry : mCP has been employed to assess ocean acidification by providing accurate pH measurements in seawater samples collected from diverse marine environments. Studies have shown that accurate pH determination is vital for understanding carbon cycling and its impact on marine life .
- Ecotoxicology : The compound has been used in ecotoxicological assessments to evaluate the effects of pollutants on aquatic organisms. By measuring changes in pH, researchers can infer shifts in biological activity and health within ecosystems exposed to contaminants .
- Microbial Activity : Research indicates that mCP can be utilized to monitor microbial metabolic processes that influence pH levels in sediments and water columns. Changes in pH can signify shifts in microbial community dynamics, which are crucial for nutrient cycling .
Case Studies
Case Study 1: Ocean Acidification Monitoring
In a study conducted in the Ross Sea, Antarctica, purified mCP was used to measure seawater pH across various depths. Results indicated a significant correlation between increased CO2 levels and decreased pH, demonstrating the compound's effectiveness as a monitoring tool for ocean acidification .
Case Study 2: Impact of Pollutants on Aquatic Ecosystems
A study assessed the impact of heavy metals on freshwater ecosystems using mCP as a pH indicator. The findings revealed that elevated metal concentrations resulted in marked decreases in pH, suggesting detrimental effects on aquatic life due to increased acidity .
Q & A
Basic Questions
Q. What are the pH transition ranges of Sodium Metacresol Purple, and how do these influence its selection as an indicator in acid-base titrations?
this compound exhibits two distinct pH transition ranges:
- 1.2–2.8 (red to yellow) for strongly acidic conditions.
- 7.4–9.0 (yellow to purple) for near-neutral to weakly alkaline conditions . Methodological Guidance : When designing titrations, validate the indicator’s compatibility with the expected pH endpoint of the reaction. For example, use the 7.4–9.0 range for alkalinity titrations (e.g., carbonate/bicarbonate systems) and the 1.2–2.8 range for strong acid-weak base titrations. Prepare a 0.1% w/v solution for optimal visibility of color changes .
Q. How can researchers ensure the purity and stability of this compound solutions in experimental settings?
- Purity Validation : Cross-check against USP reference standards (e.g., USP Metacresol RS) to confirm chemical identity and purity (>98%) .
- Stability : Store solutions in amber glassware at 4°C to prevent photodegradation. Monitor pH sensitivity periodically using calibrated buffer solutions, as decomposition may alter transition ranges .
Q. What are the primary applications of this compound in analytical chemistry beyond pH indication?
It serves as a chromogenic reagent in spectrophotometric assays. For instance, it complexes with sildenafil citrate for quantification at specific wavelengths (e.g., 434 nm), enabling comparative studies with other methods like HPLC .
Advanced Research Questions
Q. How can discrepancies in reported pH transition ranges (e.g., 7.4–9.0 vs. 7.5–9.0) be resolved when using this compound?
Root Cause Analysis : Variations may arise from differences in solvent systems (aqueous vs. organic-aqueous mixtures) or ionic strength. For example, ethanol-containing solutions slightly shift transition ranges . Methodological Adjustment : Calibrate the indicator using NIST-traceable buffer solutions under the same experimental conditions (temperature, solvent composition) to verify its effective range.
Q. What experimental parameters must be optimized when employing this compound in spectrophotometric assays?
Key parameters include:
- Concentration : 0.1% w/v is standard, but higher concentrations (e.g., 0.2%) may enhance sensitivity in low-analyte scenarios .
- Reaction Time : Allow 5–10 minutes for stable complex formation with target analytes.
- Interference Mitigation : Pre-treat samples to remove competing ions (e.g., sulfates, phosphates) that may bind to the indicator .
Q. How does this compound compare to alternative indicators (e.g., Methyl Orange) in titrimetric accuracy under non-aqueous conditions?
Comparative Study Design :
- Conduct parallel titrations of a weak base (e.g., aniline) in ethanol-water systems using both indicators.
- Assess endpoint sharpness via derivative pH plots. Findings : this compound outperforms Methyl Orange in ethanol-rich media due to reduced solubility limitations and clearer color transitions .
Q. What are the implications of this compound’s preservative properties (e.g., in pharmaceuticals) for its use in biological assays?
While primarily a pH indicator, its metacresol component exhibits antimicrobial activity. In cell-based studies, ensure indicator concentrations are ≤0.01% to avoid cytotoxicity, as higher levels (e.g., 0.33% in reconstituted drugs) are preservative-grade .
Q. Data Contradiction and Validation
Q. How should researchers address conflicting reports on this compound’s spectral properties in literature?
- Reproducibility Protocol : Replicate published methods exactly, including solvent composition and instrumentation settings.
- Cross-Validation : Compare results with independent techniques (e.g., NMR for structural confirmation, UV-Vis for absorbance maxima) .
Q. Tables for Key Properties
Q. Methodological Best Practices
Properties
Molecular Formula |
C21H17NaO5S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
sodium;2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1/b21-18-; |
InChI Key |
BYQJYOOKENJSNK-WIPIHYDQSA-M |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=C(\C2=C(C=C(C=C2)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.